4-(Difluoromethoxy)-2-methyl-1-nitrobenzene
Description
4-(Difluoromethoxy)-2-methyl-1-nitrobenzene is a nitro-substituted aromatic compound featuring a difluoromethoxy group at the para position (C4), a methyl group at the ortho position (C2), and a nitro group at the meta position (C1) relative to the difluoromethoxy substituent. This arrangement creates a unique electronic profile due to the interplay of electron-withdrawing (EWG) and electron-donating groups (EDG). The nitro group (-NO₂) and difluoromethoxy (-OCHF₂) act as strong EWGs, while the methyl group (-CH₃) contributes weak EDG effects via hyperconjugation.
The compound likely serves as a precursor for diamines, as seen in , where nitro groups are reduced to amines using SnCl₂·2H₂O under reflux . Such intermediates are critical in pharmaceutical synthesis, particularly for antifungals or antibiotics, where fluorinated groups enhance metabolic stability and bioavailability.
Properties
IUPAC Name |
4-(difluoromethoxy)-2-methyl-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-5-4-6(14-8(9)10)2-3-7(5)11(12)13/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQMGYRUUZPIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50667526 | |
| Record name | 4-(Difluoromethoxy)-2-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50667526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
795303-16-1 | |
| Record name | 4-(Difluoromethoxy)-2-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50667526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(Difluoromethoxy)-2-methyl-1-nitrobenzene, identified by its chemical formula CHFNO and CAS number 45096854, is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics that may confer significant biological activity. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
This compound features a difluoromethoxy group and a nitro group, which are known to influence its reactivity and interaction with biological targets. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, which can be advantageous in drug design.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction in biological environments, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs of this compound have shown efficacy against various cancer cell lines, including colon cancer cells. The structure-activity relationship (SAR) analyses suggest that modifications at the para-position can significantly alter potency.
| Compound | Cell Line | IC (nM) | Reference |
|---|---|---|---|
| This compound | DLD-1 (colon cancer) | 9.1 | |
| TASIN-1 (parent compound) | DLD-1 | 9.1 | |
| 4-Methylphenyl analog | DLD-1 | 3.2 |
Antimicrobial Activity
Fluorinated compounds are often investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antimicrobial activity, although specific data on its efficacy against various pathogens is limited.
Case Studies
A notable case study involved the synthesis and evaluation of several analogs of this compound. These studies highlighted the importance of the difluoromethoxy group in enhancing biological activity compared to non-fluorinated counterparts.
In one experiment, a series of derivatives were synthesized and tested against a panel of cancer cell lines. The results indicated that compounds with electron-withdrawing groups at the para-position significantly improved antiproliferative activity, suggesting a potential pathway for drug development.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Initial evaluations using quantitative structure-activity relationship (QSAR) models indicate potential genotoxicity associated with certain nitro-substituted compounds. Further toxicological studies are necessary to fully understand the safety profile of this compound.
Comparison with Similar Compounds
Structural and Electronic Effects
The compound’s reactivity and physical properties are influenced by its substituents. Below is a comparison with structurally related nitroarenes:
Table 1: Structural and Electronic Profiles
Key Observations :
- Electron-Withdrawing Effects : The difluoromethoxy group (-OCHF₂) exerts a stronger inductive EWG effect than methoxy (-OCH₃) due to fluorine’s electronegativity. This renders the aromatic ring in the target compound more deactivated compared to methoxy analogs, reducing susceptibility to electrophilic substitution.
Chemical Reactivity
Reduction of Nitro Groups:
Nitro-to-amine reduction is a critical step in synthesizing bioactive molecules. describes the use of SnCl₂·2H₂O for reducing nitroarenes to diamines . For this compound, the strong EWG effects of -OCHF₂ and -NO₂ may necessitate harsher conditions or longer reaction times compared to less-deactivated analogs (e.g., methoxy derivatives).
Table 2: Hypothetical Reduction Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
